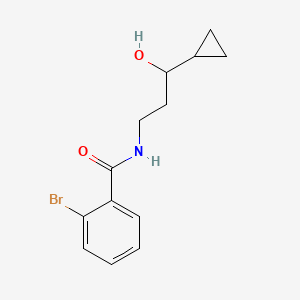

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Description

2-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and a 3-cyclopropyl-3-hydroxypropylamine moiety at the amide nitrogen.

These attributes make it a candidate for applications in medicinal chemistry or as a directing group in metal-catalyzed C–H functionalization reactions .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-11-4-2-1-3-10(11)13(17)15-8-7-12(16)9-5-6-9/h1-4,9,12,16H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWNPODFCVWVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting with the bromination of benzamide. The brominated benzamide is then reacted with 3-cyclopropyl-3-hydroxypropylamine under specific conditions to yield the final product. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxypropyl side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide and related benzamide derivatives:

Key Observations:

- Bromine Position: The position of bromine (2-, 3-, or 4-) affects electronic properties and steric interactions. For example, bromine at the 2-position (target compound) may influence hydrogen bonding or π-stacking in biological targets differently than at other positions.

- However, bulkier groups like naphthyloxy () or chlorophenyl () may impede solubility.

- Functional Groups: Hydroxypropyl and carboxyphenyl groups () can participate in hydrogen bonding, whereas cyclopropyl and dimethylpropyl groups primarily contribute to lipophilicity.

Biological Activity

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom substituted at the second position of the benzamide ring, with a cyclopropyl group linked to a hydroxypropyl moiety. This unique structure contributes to its biological activity, particularly in cancer research and antimicrobial studies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in Molt-3 leukemia cells, with IC50 values indicating potent activity at low concentrations (below 6.5 µM) against multiple solid tumor cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt-3 | <6.5 | Induces apoptosis |

| A549 (Lung) | 5.0 | Cell cycle arrest |

| MCF-7 (Breast) | 4.8 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been noted to cause S-phase arrest in cancer cells, disrupting their proliferation .

- Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

Recent investigations into the pharmacological profile of this compound have highlighted its potential as a lead candidate for drug development:

- Study on Cancer Cell Lines : A systematic evaluation of various derivatives of benzamide compounds revealed that modifications at the bromine position significantly enhance cytotoxicity against leukemia and solid tumor lines .

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside traditional antibiotics, demonstrating superior efficacy against resistant strains of bacteria, suggesting its role as a novel therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.